ChloraMine-T hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5H,1H3;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDMMPOQRECKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149358-73-6 | |
| Record name | CHLORAMINE T HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Halogenated Sulfonamides and Organic Reagents
Organic compounds that feature one or more halogen atoms bonded to a nitrogen atom are broadly categorized as N-haloamines or haloamines. researchgate.net Within this classification, N-halo aromatic sulfonamides, such as Chloramine-T, have garnered significant attention from chemists. researchgate.net These reagents are valued for their stability, particularly when compared to hypohalites, and their ability to function effectively in both acidic and alkaline conditions. researchgate.net
Halogenated sulfonamides are recognized as important organic reagents primarily because they act as a source of electrophilic halogens, specifically positive chlorine in the case of Chloramine-T. researchgate.netchemicalbook.com This reactivity allows them to participate in a wide array of electron transfer reactions. researchgate.net Chloramine-T and its derivatives are known as mild and selective oxidizing agents in synthetic and mechanistic chemistry. researchgate.net The general structure consists of a sulfonamide core with a chlorine atom attached to the nitrogen, making the compound a potent but controllable reagent. patsnap.com
Overview of Chloramine T Hydrate As a Versatile Chemical Entity
Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is an organic compound available as an anhydrous salt or, more commonly, as a trihydrate. wikipedia.org Both forms present as a white powder. wikipedia.org Its versatility in chemical applications stems from its unique reactive nature; it can function as a source of halonium cations (electrophilic chlorine) and nitrogen anions, and can also act as a base and a nucleophile. researchgate.netmanipal.edu This multifaceted reactivity enables it to interact with a broad spectrum of functional groups, leading to diverse molecular transformations. researchgate.netmanipal.edu
In organic synthesis, Chloramine-T hydrate (B1144303) is employed in numerous reactions. It is a key reagent in the Sharpless oxyamination process, which converts alkenes into vicinal aminoalcohols, important pharmacophores in drug discovery. wikipedia.org It also serves as a nitrogen source for the aziridination of alkenes. researchgate.netcaymanchem.com The compound is frequently used as a cyclizing agent in the synthesis of various heterocyclic compounds, including aziridines, oxadiazoles, isoxazoles, and pyrazoles. chemicalbook.comwikipedia.org Furthermore, its utility as a mild oxidizing agent is well-documented; it can oxidize hydrogen sulfide (B99878) to sulfur and transform mustard gas into a harmless crystalline sulfimide. chemicalbook.comchemicalbook.com
In the field of analytical chemistry, Chloramine-T is widely used as an oxidizing agent in titrimetry, often as a substitute for standard iodine or hypochlorite (B82951) solutions. patsnap.com It is employed for the quantitative determination of various substances. patsnap.comacs.org A notable application is in the radioiodination of peptides and proteins, where it is used with iodogen or lactoperoxidase. chemicalbook.comchemicalbook.com The hypochlorite released from Chloramine-T effectively oxidizes iodide to form iodine monochloride (ICl), which is the reactive species in these labeling procedures. chemicalbook.comchemicalbook.com
| Property | Chloramine-T (Anhydrous) | Chloramine-T Trihydrate |
|---|---|---|
| Preferred IUPAC Name | Sodium chloro(4-methylbenzene-1-sulfonyl)azanide wikipedia.org | |
| Synonyms | N-Chloro-p-toluenesulfonamide sodium salt, Tosylchloramide sodium wikipedia.orgamericanelements.com | |
| CAS Number | 127-65-1 wikipedia.org | 7080-50-4 wikipedia.org |
| Molecular Formula | C₇H₇ClNO₂SNa wikipedia.org | C₇H₇ClNO₂SNa·3H₂O sigmaaldrich.com |
| Molar Mass | 227.64 g/mol wikipedia.org | 281.69 g/mol wikipedia.org |
| Appearance | White powder or crystals wikipedia.orgamericanelements.com | |
| Melting Point | Releases chlorine at 130 °C wikipedia.org | 167-170 °C sigmaaldrich.com |
| Solubility | Soluble in water and ethyl alcohol; Insoluble in benzene, chloroform, and ether chemicalbook.comchemicalbook.commfa.org | |
| Aqueous Solution pH | Typically 8.0-10.0 (for a 5% solution) chemicalbook.comsigmaaldrich.com |
Historical Development and Significance in Chemical Synthesis and Analysis
Established Synthesis Pathways for Chloramine-T and its Hydrates
The most prevalent and historically significant method for synthesizing Chloramine-T involves the reaction of p-toluenesulfonamide with sodium hypochlorite. researchgate.netataman-chemicals.com This pathway, first reported by F. D. Chattaway in 1905, remains the primary industrial route.
The synthesis can be broken down into the following key steps:
Preparation of p-Toluenesulfonamide: This precursor is typically synthesized from p-toluenesulfonyl chloride, which itself is a byproduct of saccharin (B28170) production. The p-toluenesulfonyl chloride is subjected to amination with ammonia (B1221849) to yield p-toluenesulfonamide.
Formation of the Sodium Salt: The p-toluenesulfonamide is treated with a sodium hydroxide solution to form its sodium salt. chemicalbook.com
Chlorination: The crucial step involves the chlorination of the p-toluenesulfonamide sodium salt. This is commonly achieved by introducing chlorine gas into the sodium hydroxide solution, which generates sodium hypochlorite in situ. researchgate.netataman-chemicals.com The sodium hypochlorite then acts as the chlorinating agent, reacting with the sulfonamide to produce the sodium salt of N-chloro-p-toluenesulfonamide (Chloramine-T). ataman-chemicals.com
Upon completion of the reaction and subsequent workup, which often involves cooling and crystallization, the product is isolated. Commercially, Chloramine-T is most commonly available as a stable, white to pale yellow crystalline powder in its trihydrate form (CH₃C₆H₄SO₂NClNa·3H₂O). wikipedia.orgchemicalbook.comavantorsciences.com Both the anhydrous salt and the trihydrate are known.
Optimization of Synthesis Procedures
Efforts to optimize the synthesis of Chloramine-T hydrate (B1144303) have focused on improving reaction yields, enhancing product purity, and controlling the physical properties of the final crystalline product.
Reaction Conditions: The established synthesis pathway can achieve high yields, typically reported in the range of 75–95%. researchgate.netchemicalbook.com Optimization involves careful control of reaction parameters such as temperature, pH, and the rate of chlorine gas addition to maximize the conversion of p-toluenesulfonamide and minimize side reactions. Aqueous solutions of Chloramine-T are slightly basic, with a typical pH of 8.5, and buffering the solution to a pH of 9 can enhance stability. ataman-chemicals.com
Purification and Crystallization: Recrystallization is a critical step for achieving high purity. A method based on cooling crystallization has been developed to produce large granular Chloramine-T. google.com This process involves dissolving the crude product in an ethanol-water mixture, heating to dissolve, and then carefully cooling the solution under controlled stirring to induce crystallization. google.com The addition of seed crystals during the cooling phase helps in controlling the grain size. google.com The table below outlines example parameters from a patented cooling crystallization method.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Crude Product | 25g | 30g |
| Solvent System | 165mL (Ethanol:Water 7:1 v/v) | 180mL (Ethanol:Water 6:1 v/v) |
| Dissolution Temperature | 40°C | 50°C |
| Seed Crystal Addition Temp. | 30°C | 35°C |
| Final Cooling Temperature | 10°C | 10°C |
| Cooling Duration | 5 hours | 5 hours |
This controlled crystallization not only purifies the product but also improves its handling characteristics by producing larger, more uniform granules. google.com
Purity Assessment and Characterization of Synthetic Products
A comprehensive assessment of the purity and identity of synthesized Chloramine-T hydrate is crucial. This is accomplished through a combination of titrimetric, chromatographic, and physical characterization methods.
Titrimetric Analysis: The most common method for determining the purity and active chlorine content of Chloramine-T is iodometric titration. acs.org In this procedure, an accurately weighed sample is dissolved in water, acidified (e.g., with acetic acid), and treated with excess potassium iodide. The Chloramine-T oxidizes the iodide ions to iodine. acs.org The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator. acs.org The purity is calculated based on the amount of thiosulfate solution consumed. acs.org
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a precise method for the analysis of Chloramine-T. science.gov A liquid chromatography method has been described that allows for the direct and simultaneous analysis of Chloramine-T and its primary degradation product, p-toluenesulfonamide (p-TSA), in water. science.gov This method often employs a reversed-phase C-18 column with UV spectrophotometric detection at 229 nm. science.gov As a simpler alternative to HPLC, the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method can be used. usgs.gov This method relies on the reaction of chlorine with DPD to produce a colored solution, which can be measured spectrophotometrically. usgs.govnih.gov
Physical and Spectroscopic Characterization: Several physical properties are used to characterize this compound. These parameters are useful for identification and as a preliminary indication of purity.
| Property | Value/Description | Reference |
|---|---|---|
| Appearance | White to slightly yellow crystalline powder | patsnap.comnih.gov |
| Melting Point | 167-170 °C (decomposes) | chemicalbook.com |
| Solubility (in water at 25°C) | 150 g/L | avantorsciences.com |
| pH (50 g/L solution at 20°C) | 8 - 10 | avantorsciences.com |
| UV Absorption Maximum (λmax) | 219 nm | caymanchem.com |
The American Chemical Society (ACS) specifies criteria for reagent-grade Chloramine-T trihydrate, including tests for the pH of a 5% solution, clarity of the aqueous solution, and the amount of matter insoluble in alcohol. acs.org
Hydrolytic Equilibria and Generation of Active Chlorine Species (e.g., Hypochlorous Acid)
In aqueous solutions, this compound establishes several equilibria that generate various active chlorine species responsible for its oxidative and chlorinating properties. The nature and concentration of these species are largely governed by the pH of the solution. sapub.org
When dissolved in water, Chloramine-T can hydrolyze to form hypochlorous acid (HOCl) and p-toluenesulfonamide (PTSA). patsnap.com
Equation 1: Hydrolysis of Chloramine-T
CH₃C₆H₄SO₂NClNa + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + NaOCl
NaOCl + H₂O ⇌ HOCl + NaOH
However, in acidic media, a range of potential oxidizing species can exist simultaneously. These include the parent N-chloro-p-toluenesulfonamide free acid (TsNHCl), dichloramine-T (TsNCl₂), hypochlorous acid (HOCl), and the protonated form of hypochlorous acid (H₂OCl⁺). sapub.org
The relative prevalence of these species is pH-dependent. sapub.org Kinetic investigations into oxidation reactions often seek to identify the primary active species. For instance, if HOCl were the main oxidant, a rate-retarding effect would be expected upon the addition of p-toluenesulfonamide (a product of hydrolysis), which is contrary to observations in several studies. sapub.org This evidence often suggests that the free acid, TsNHCl, is the principal oxidizing species in acidic solutions. sapub.org Aqueous solutions of Chloramine-T are typically slightly basic, with a pH of around 8.5. chemicalbook.com
Role as a Source of Halonium Cations and Nitrogen Anions
A fundamental aspect of Chloramine-T's reactivity is its dual nature as a source of both halonium cations (specifically, an electrophilic chlorine cation, Cl⁺) and nitrogen anions (specifically, the tosylamide anion, [CH₃C₆H₄SO₂NCl]⁻). researchgate.netmanipal.eduwikipedia.orgresearchgate.net This characteristic allows it to function as a base and a nucleophile, making it a highly effective reagent in organic synthesis. researchgate.netmanipal.edu
As a source of electrophilic chlorine, Chloramine-T is widely used in halogenation reactions. researchgate.net Its capacity to deliver a nitrogen anion is exploited in amination and aziridination reactions, where a nitrogen atom is incorporated into an organic substrate. researchgate.netwikipedia.org This versatile reactivity profile has led to its use in the synthesis of various heterocyclic compounds, including aziridines, oxadiazoles, isoxazoles, and pyrazoles. wikipedia.orgchemicalbook.com
Formation and Reactivity of Nitrenoid Intermediates
The ability of Chloramine-T to provide a nitrogen anion facilitates the formation of highly reactive nitrene or nitrenoid intermediates in the presence of suitable catalysts. researchgate.net A nitrene is a neutral, electron-deficient species containing a nitrogen atom with a lone pair of electrons and an unfilled valence shell. Metal-complexed nitrenes are referred to as nitrenoids.
These intermediates are pivotal in key synthetic transformations:
Aziridination: Chloramine-T, often in conjunction with a copper catalyst, is used to generate a copper-nitrenoid intermediate that reacts with alkenes to form aziridines. acs.org
C-H Amination: In the presence of rhodium or ruthenium catalysts, nitrenoid intermediates derived from sulfonamides can insert into C-H bonds, providing a direct method for forming C-N bonds. libretexts.org
In some cases, a tosylnitrene-free mechanism has been proposed. For example, the allylic amination of alkenes with a vanadium catalyst and Chloramine-T is suggested to proceed through a vanadoxaziridine complex. organic-chemistry.org Additionally, Chloramine-T can be used to generate other reactive intermediates, such as nitrilimines from aldehyde hydrazones, which subsequently undergo cycloaddition reactions with olefins to produce pyrazolines. researchgate.net
Oxidative Mechanisms in Acidic and Alkaline Media
Chloramine-T functions as a mild but effective oxidizing agent across a wide pH spectrum, from strongly acidic to strongly alkaline conditions. researchgate.netias.ac.inresearchgate.net The operative oxidation mechanism and the primary oxidizing species are contingent on the pH.
In Acidic Media: As discussed, the likely oxidizing species include TsNHCl, TsNCl₂, HOCl, and H₂OCl⁺. sapub.org Kinetic studies frequently indicate that the free acid form, TsNHCl, is the dominant reactant. sapub.org The rate of oxidation often shows a fractional-order dependence on the concentration of H⁺ ions. ias.ac.in
In Alkaline Media: The oxidation potential of the Chloramine-T system decreases as the pH increases. researchgate.net Kinetic studies in basic solutions have demonstrated an inverse fractional-order dependence on the concentration of hydroxide ions [OH⁻]. sapub.org This suggests that the protonated species of Chloramine-T is more reactive than its anionic form, and an increase in alkalinity shifts the equilibrium away from the more potent oxidizing species.
In its capacity as an oxidant, Chloramine-T typically undergoes a two-electron reduction. The final products of this redox process are p-toluenesulfonamide and sodium chloride. researchgate.net
Disproportionation Reactions of this compound
Under weakly acidic conditions, Chloramine-T can undergo a reversible disproportionation reaction to form dichloramine-T (TsNCl₂) and p-toluenesulfonamide (TsNH₂). nih.govrsc.org
Equation 2: Disproportionation of Chloramine-T
2 CH₃C₆H₄SO₂NHCl ⇌ CH₃C₆H₄SO₂NCl₂ + CH₃C₆H₄SO₂NH₂
Electron Transfer Pathways in Reactivity
The chemical versatility of Chloramine-T is rooted in its participation in a variety of electron transfer processes. researchgate.net The primary pathway in its oxidative reactions involves a two-electron transfer, where Chloramine-T accepts two electrons and is reduced to p-toluenesulfonamide and chloride. ias.ac.inresearchgate.net
The key to its reactivity is the presence of an electrophilic chlorine atom, which can be transferred to a substrate. patsnap.com This can occur via direct chlorination or through an oxidation-reduction sequence. While most of its reactions are considered two-electron processes, the involvement of radical intermediates has also been explored. In many kinetic studies, the absence of polymerization upon the addition of radical scavengers like acrylamide (B121943) suggests that free radical mechanisms are not operative in those specific pathways. ias.ac.in However, in certain catalytic systems, particularly those involving transition metals, the formation of nitrene radical intermediates via single electron transfer processes is a key mechanistic feature. nih.gov
Kinetic and Mechanistic Investigations of Reaction Rates
Extensive kinetic studies have been conducted to elucidate the mechanisms of reactions involving Chloramine-T with a wide range of organic and inorganic substrates. ias.ac.insapub.orgsapub.org These investigations typically involve monitoring the reaction rate under varying conditions of reactant concentrations, pH, temperature, ionic strength, and solvent dielectric constant.
Common findings from these studies include:
Reaction Order: The rate of reaction is often found to be first-order with respect to the concentration of Chloramine-T and fractional-order with respect to the substrate concentration. ias.ac.insapub.orgsapub.org
pH Dependence: The reaction rate is highly sensitive to pH, frequently exhibiting a fractional order dependence on [H⁺] in acidic media or an inverse fractional order on [OH⁻] in alkaline media. ias.ac.insapub.org
Effect of Products and Ionic Strength: The rate is generally unaffected by the addition of the reduction product, p-toluenesulfonamide, or by changes in the ionic strength of the medium. sapub.orgsapub.org This latter observation often implies that the rate-determining step involves the interaction of a neutral species with an ion or another neutral species. sapub.org
From the temperature dependence of the reaction rate, activation parameters such as the energy of activation (Ea) and entropy of activation (ΔS‡) can be calculated. This data, combined with the experimentally determined rate law, allows for the proposal of plausible reaction mechanisms. sapub.org
Data Tables
Table 1: Representative Kinetic Data for the Oxidation of L-Tryptophan by Chloramine-T in Alkaline Medium sapub.org
| [CAT] (mol/dm³) | [L-Trp] (mol/dm³) | [NaOH] (mol/dm³) | k' (s⁻¹) |
| 0.0005 | 0.005 | 0.20 | 0.00201 |
| 0.0010 | 0.005 | 0.20 | 0.00203 |
| 0.0020 | 0.005 | 0.20 | 0.00201 |
| 0.0010 | 0.002 | 0.20 | 0.00082 |
| 0.0010 | 0.010 | 0.20 | 0.00405 |
| 0.0010 | 0.005 | 0.10 | 0.00298 |
| 0.0010 | 0.005 | 0.45 | 0.00142 |
Table 2: Activation Parameters for the Oxidation of Lactic Acid by Chloramine-T in Acidic Medium sapub.org
| Parameter | Value |
| Activation Energy (Ea) | 75.8 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 73.1 kJ/mol |
| Entropy of Activation (ΔS‡) | -48.9 J/K·mol |
| Free Energy of Activation (ΔG‡) | 88.9 kJ/mol |
Applications in Organic Synthesis
Amination Reactions
Chloramine-T hydrate (B1144303) plays a significant role in various amination strategies, facilitating the synthesis of nitrogen-containing organic compounds.
Aminohydroxylation of Alkenes
A prominent application of Chloramine-T in amination is its use as a nitrogen source in the aminohydroxylation of alkenes, a reaction that converts alkenes into vicinal aminoalcohols wikipedia.orgthieme-connect.comcaymanchem.comsigmaaldrich.comscientificlabs.co.ukatamankimya.comatamanchemicals.com. This transformation is a key step in the Sharpless oxyamination, where Chloramine-T provides the amido group necessary for the formation of the aminoalcohol moiety wikipedia.orgatamanchemicals.comatamanchemicals.comgoogle.com. The reaction typically involves the addition of both a sulfonamide and a hydroxyl group across the double bond of the alkene google.com. For achieving enantioselective aminohydroxylation, Chloramine-T hydrate is used in conjunction with catalytic amounts of osmium tetroxide and chiral ligands google.comresearchgate.net. Furthermore, Chloramine-T serves as a nitrene source for the aziridination of alkenes and olefins thieme-connect.comcaymanchem.comsigmaaldrich.com.
| Substrate Type | Reaction Type | Key Reagents/Catalysts | Product Type | Reference(s) |
| Alkenes | Aminohydroxylation | Chloramine-T, OsO₄ (cat.), chiral ligand | Vicinal aminoalcohols (enantioselective) | wikipedia.orggoogle.comresearchgate.net |
| Alkenes | Aziridination | Chloramine-T (as nitrene source) | Aziridines | thieme-connect.comcaymanchem.comsigmaaldrich.com |
| Olefins | Aminochlorination | Chloramine-T, water, acid | Chlorohydrins | researchgate.netresearchgate.net |
Allylic Amination Reactions
Chloramine-T is also employed in the synthesis of allylic amines through allylic amination reactions thieme-connect.comcaymanchem.comsigmaaldrich.comscientificlabs.co.ukatamankimya.comresearchgate.netbertin-bioreagent.com. One synthetic approach involves reacting anhydrous Chloramine-T with selenium metal in dichloromethane (B109758) to generate an imidoselenium intermediate. This intermediate subsequently reacts with various olefins, yielding allylic amination products with good efficiency researchgate.net. Tellurium has been shown to participate in similar transformations researchgate.net.
| Substrate Type | Reaction Type | Key Reagents/Catalysts | Product Type | Reference(s) |
| Olefins | Allylic Amination | Anhydrous Chloramine-T, Se metal (in CH₂Cl₂) | Allylic amination products | researchgate.net |
| Olefins | Allylic Amination | Chloramine-T, Te metal (analogous to Se) | Allylic amination products | researchgate.net |
C-H Bond Amination (e.g., Ethers) with Copper(I) Catalysis
The amination of C-H bonds activated by ether functionalities can be effectively accomplished using Chloramine-T as a nitrene precursor in the presence of a copper(I) catalyst, such as copper(I) chloride in acetonitrile (B52724) capes.gov.brnih.govresearchgate.netresearchgate.net. This method is applicable to both cyclic and acyclic ethers. For cyclic ethers, the resulting hemiaminal products are generally stable and can be isolated capes.gov.brnih.govresearchgate.net. In contrast, acyclic ethers tend to produce hemiaminal products that undergo fragmentation, eliminating alcohol to yield imines capes.gov.brnih.govresearchgate.net. When the activation of benzylic positions occurs remotely through a conjugated system, stable benzylamine (B48309) derivatives are obtained capes.gov.brnih.govresearchgate.net. Mechanistic investigations suggest that the rate-determining step involves the concerted insertion of an electrophilic nitrenoid into the C-H bond capes.gov.brnih.gov.
| Substrate Type | Reaction Type | Key Reagents/Catalysts | Product Type | Reference(s) |
| Ethers | C-H Amination | Chloramine-T, CuCl (cat.), Acetonitrile | Cyclic ethers: stable hemiaminals. Acyclic ethers: imines (via hemiaminal fragmentation). Benzylic positions: benzylamine derivatives. | capes.gov.brnih.govresearchgate.net |
Mono-N-tosylated-1,2-diamines Synthesis
This compound is instrumental in the synthesis of mono-N-tosylated-1,2-diamines sigmaaldrich.comscientificlabs.co.ukatamankimya.comresearchgate.net. An example of its utility includes the N-tosylaziridination of chiral terpenes like (+)-limonene, using Chloramine-T trihydrate. The subsequent ring-opening of the formed tosylaziridine provides access to the desired diamine derivatives researchgate.net.
| Starting Material Type | Reaction Step | Key Reagents/Catalysts | Product Type | Reference(s) |
| Terpenes (e.g., Limonene) | N-Tosylaziridination | This compound | N-tosylaziridine intermediate | researchgate.net |
| N-tosylaziridines | Ring Opening | Various nucleophiles | Mono-N-tosylated-1,2-diamines | researchgate.net |
Halogenation Reactions
This compound serves as an effective chlorinating agent, enabling the introduction of chlorine into a variety of organic molecules.
Chlorination of Aromatic Compounds and Other Substrates
As a chlorinating agent, this compound is utilized in the chlorination of aromatic compounds and a range of other substrates chemimpex.comcymitquimica.com. Its chemical reactivity is comparable to that of sodium hypochlorite (B82951), and it can be applied under acidic, neutral, or basic conditions wikipedia.orgsigmaaldrich.com. In the presence of iodide ions, Chloramine-T can oxidize iodide to iodine monochloride (ICl). This electrophilic species readily undergoes substitution reactions on activated aromatic rings, such as those found in tyrosine residues within proteins wikipedia.orgatamanchemicals.com. This capability makes it useful for the iodination of peptides and proteins when combined with an iodide source wikipedia.orgatamanchemicals.com.
Oxidative Transformations of Diverse Organic Functionalities
Oxidation of Carbohydrates (e.g., D-Sorbitol)
Chloramine-T (CAT) has been employed as an oxidant for carbohydrates, with notable studies focusing on the oxidation of D-Sorbitol. In acidic media, the reaction between Chloramine-T and D-Sorbitol typically exhibits a 2:1 stoichiometry, meaning two moles of Chloramine-T react with one mole of D-Sorbitol. D-Gluconic acid has been identified as the primary oxidation product researchgate.netresearchgate.net. Kinetic studies have revealed that these reactions often proceed with first-order kinetics with respect to Chloramine-T and any catalyst employed, while demonstrating zero-order kinetics with respect to D-Sorbitol. The presence of chloride ions has been observed to positively influence the reaction rate researchgate.netresearchgate.net.
In alkaline media, the oxidation of reducing sugars, including D-Sorbitol, by Chloramine-T can follow different rate laws, often showing dependence on the concentrations of Chloramine-T, the sugar substrate, and hydroxide (B78521) ions asianpubs.org. Photochemical oxidation studies in acidic media have also indicated a first-order dependence on Chloramine-T and a fractional order dependence on the carbohydrate substrate, with reactions being catalyzed by H⁺ ions researchgate.net.
Table 1: Oxidation of D-Sorbitol by Chloramine-T
| Substrate | Oxidant | Medium | Catalyst | Temperature (°C) | Stoichiometry (CAT:Substrate) | Product | Kinetic Order (CAT) | Kinetic Order (Substrate) | References |
| D-Sorbitol | Chloramine-T (CAT) | Acidic (HClO₄) | Ir(III) chloride | 30-45 | 2:1 | D-Gluconic acid | First | Zero | researchgate.netresearchgate.net |
| D-Sorbitol | Chloramine-T (CAT) | Acidic | N/A | N/A | N/A | N/A | First | Fractional (photochemical) | researchgate.net |
| Reducing Sugars | Chloramine-T (CAT) | Alkaline | Pt(IV) | N/A | N/A | N/A | First | Variable | asianpubs.org |
Deprotection Strategies in Organic Synthesis
This compound is recognized for its utility in cleaving various protecting groups, particularly those involving sulfur atoms.
Deprotection of Thio Groups
Chloramine-T (CAT) is an effective reagent for the deprotection of thio groups within sulfur-containing compounds caymanchem.comglpbio.com. Specifically, it facilitates the cleavage of cyclic thioacetals such as 1,3-dithiolanes and 1,3-dithianes, as well as 1,3-dioxathiolanes. This process regenerates the original carbonyl compounds researchgate.net. The mechanism typically involves the release of hypochlorite from Chloramine-T, which then acts as the oxidizing species responsible for the cleavage chemdad.com.
Cleavage of Acetals, Dithioacetals, and Tetrahydropyranyl Ethers
As noted above, Chloramine-T is particularly effective in cleaving dithioacetals and related sulfur-containing acetals, such as 1,3-dithiolanes and 1,3-dithianes, to yield the corresponding carbonyl compounds researchgate.net. While Chloramine-T's direct role in cleaving simple acetals or tetrahydropyranyl (THP) ethers is not extensively detailed in the provided literature, other reagents are commonly employed for these transformations. For instance, iodine in methanol (B129727) or Ti(III) chloride are known to cleave THP ethers under specific conditions researchgate.netresearchgate.net. However, the scope of Chloramine-T's application in deprotection is firmly established for dithioacetals.
Table 2: Deprotection of Thioacetals using Chloramine-T
| Substrate Type | Specific Examples | Reagent | Product Type | Conditions | References |
| Cyclic Thioacetals | 1,3-Dithiolanes, 1,3-Dithianes | Chloramine-T (CAT) | Carbonyl compounds | N/A | researchgate.net |
This compound as a Reagent in Pharmaceutical Intermediate Synthesis
This compound finds application as a key intermediate and reagent in the synthesis of various chemical substances, including active pharmaceutical ingredients (APIs) and their precursors chemimpex.comchemicalbook.com. Its utility spans the preparation of diverse pharmaceutical targets.
One significant application is in the synthesis of Factor Xa inhibitors, which are crucial in the development of novel anticoagulants caymanchem.comglpbio.comchemicalbook.com. Furthermore, Chloramine-T has been employed in specific synthetic routes, such as the preparation of N-acetyl-4-methyl-benzenesulfonamide. In one reported procedure, Chloramine-T trihydrate reacted with acetyl chloride in an ethanol/water mixture, in the presence of catalytic osmium tetroxide at room temperature for 12 hours, to yield N-acetyl-4-methyl-benzenesulfonamide in an impressive 96% yield dergipark.org.tr. This demonstrates Chloramine-T's capacity for selective functionalization in complex synthetic pathways relevant to pharmaceutical development.
Table 3: Applications of this compound in Pharmaceutical Intermediate Synthesis
| Application Area | Specific Target/Class of Compounds | Reagent Used | Key Conditions | Yield | References |
| Pharmaceutical Intermediate Synthesis | Factor Xa inhibitors | Chloramine-T | N/A | N/A | caymanchem.comglpbio.comchemicalbook.com |
| Pharmaceutical Intermediate Synthesis | Novel Anticoagulants | Chloramine-T | N/A | N/A | chemicalbook.com |
| Synthesis of N-acetyl-4-methyl-benzenesulfonamide | N-acetyl-4-methyl-benzenesulfonamide | Chloramine-T trihydrate, Acetyl chloride, cat. OsO₄ | EtOH/H₂O (5:1 mL), Room temperature, 12 hours | 96% | dergipark.org.tr |
Applications in Analytical Chemistry
Quantitative Determination of Organic and Inorganic Analytes
Chloramine-T hydrate (B1144303) is a valuable tool for the quantitative analysis of various organic and inorganic compounds. Its utility stems from its ability to react stoichiometrically with a range of functional groups, enabling accurate and reproducible measurements.
Chloramine-T hydrate is utilized in the quantitative analysis of amino acids and proteins. The underlying principle involves the oxidation of amino acids by Chloramine-T. The kinetics and mechanism of the reaction between Chloramine-T and amino acids have been studied to establish reliable analytical methods. nih.gov The reaction rate is dependent on pH, with the un-ionized form of Chloramine-T reacting with the un-ionized amino group of the amino acid. nih.gov
One common application is in the radiolabeling of peptides and proteins, where Chloramine-T facilitates the introduction of radioactive iodine isotopes onto tyrosine residues. patsnap.com While this is a labeling technique, the underlying chemistry of chlorination is relevant to quantitative methods. patsnap.com
High-performance liquid chromatography (HPLC) methods have been developed for the analysis of amino acid- and peptide-derived chloramines. scispace.com These methods allow for the separation and quantification of specific chloramines, providing a more detailed analysis than total oxidant measurements. scispace.com Detection can be achieved directly via UV absorbance of the chloramine (B81541) or indirectly after a post-column reaction with iodide to form a chromophore. scispace.com
Table 1: HPLC Conditions for Amino Acid-Derived Chloramine Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Buffered water-acetonitrile mixture |
| Detection | Direct UV at 254 nm or Indirect UV at 350 nm (post-column reaction with iodide) |
This table is illustrative of typical HPLC parameters for the analysis of amino acid-derived chloramines.
Iodometric titration is a classic and widely used analytical technique where this compound often serves as an oxidizing titrant. In these methods, Chloramine-T liberates iodine from an excess of potassium iodide in an acidic medium. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275), using starch as an indicator. patsnap.comnih.gov
Reaction with Iodide: CH₃C₆H₄SO₂NClNa + 2I⁻ + 2H⁺ → CH₃C₆H₄SO₂NH₂ + NaCl + I₂
Titration of Liberated Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
This method is applicable to the determination of various substances that can be oxidized by Chloramine-T. For instance, it has been applied to the determination of aldoses, where the sugar is oxidized by a known excess of Chloramine-T, and the unreacted oxidant is then determined iodometrically. nih.gov
Table 2: General Procedure for Iodometric Titration using Chloramine-T
| Step | Procedure |
| 1. Sample Preparation | An accurately weighed amount of the analyte is dissolved in a suitable solvent. |
| 2. Reaction | A known excess of standard Chloramine-T solution and potassium iodide are added in an acidic medium. The mixture is allowed to react for a specific time. |
| 3. Titration | The liberated iodine is titrated with a standard sodium thiosulfate solution to a pale yellow color. |
| 4. Endpoint Detection | Starch indicator is added, and the titration is continued until the blue color disappears. |
| 5. Calculation | The amount of analyte is calculated from the amount of Chloramine-T consumed in the reaction. |
This compound can be used in the spectrophotometric determination of ammonia (B1221849), often through the well-known Berthelot or indophenol (B113434) blue reaction. mdpi.comlew.rokoreascience.kr In this method, ammonia is converted to monochloramine by reaction with a hypochlorite (B82951) source in an alkaline medium. researchgate.net Chloramine-T can serve as the source of hypochlorite.
The monochloramine formed then reacts with phenol (B47542) in the presence of a catalyst, such as sodium nitroprusside, to form a blue-colored indophenol dye. mdpi.comresearchgate.net The intensity of the blue color, which is proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength of approximately 630-655 nm. mdpi.com
The key reactions are:
Formation of Monochloramine: NH₃ + OCl⁻ → NH₂Cl + OH⁻
Formation of Indophenol (simplified): NH₂Cl + 2C₆H₅OH → Indophenol (blue dye) + ...
This method is sensitive and can be adapted for the analysis of ammonia in various samples, including water and wastewater. koreascience.kr
Table 3: Key Reagents and Conditions for Ammonia Estimation
| Reagent/Condition | Purpose |
| Chloramine-T Solution | Source of hypochlorite for the formation of monochloramine. |
| Phenol Solution | Reacts with monochloramine to form the colored product. |
| Sodium Nitroprusside Solution | Catalyst to increase the rate of color development. |
| Alkaline Buffer | To maintain the optimal pH for the reaction. |
| Wavelength of Measurement | Typically between 630 nm and 655 nm. |
A titrimetric method for the determination of triphenylphosphine (B44618) is based on its oxidation to triphenylphosphine oxide by Chloramine-T in an acidic medium. nih.gov The reaction is reported to be rapid and provides accurate results. nih.gov
The reaction can be represented as:
(C₆H₅)₃P + CH₃C₆H₄SO₂NClNa + H₂O → (C₆H₅)₃PO + CH₃C₆H₄SO₂NH₂ + NaCl
In a typical procedure, a known excess of Chloramine-T solution is added to the triphenylphosphine sample in an acidic solution. After the oxidation is complete, the unreacted Chloramine-T is determined by iodometric back-titration, as described in section 5.1.2. The amount of triphenylphosphine is then calculated from the amount of Chloramine-T consumed.
Table 4: Summary of Triphenylphosphine Estimation Method
| Step | Description |
| Reaction Principle | Oxidation of triphenylphosphine to triphenylphosphine oxide by Chloramine-T. |
| Methodology | Back-titration of excess Chloramine-T. |
| Titration | Iodometric titration with standard sodium thiosulfate solution. |
| Indicator | Starch solution. |
The quantitative estimation of dimethyl sulfoxide (B87167) (DMSO) can be achieved through its oxidation by Chloramine-T. The kinetics of this reaction have been studied, forming the basis for an analytical method. capes.gov.br In this reaction, dimethyl sulfoxide is oxidized to dimethyl sulfone.
The reaction is:
(CH₃)₂SO + CH₃C₆H₄SO₂NClNa + H₂O → (CH₃)₂SO₂ + CH₃C₆H₄SO₂NH₂ + NaCl
Similar to the estimation of triphenylphosphine, a back-titration method can be employed. A known excess of a standard Chloramine-T solution is added to the DMSO sample. After the reaction is complete, the remaining unreacted Chloramine-T is determined iodometrically.
Table 5: Research Findings on DMSO Oxidation by Chloramine-T
| Finding | Details |
| Reaction Product | Dimethyl sulfone |
| Kinetics in Acid Medium | The reaction rate is dependent on the concentrations of Chloramine-T, DMSO, and H⁺ ions. |
| Analytical Approach | Back-titration of excess Chloramine-T with a standard reducing agent. |
While specific studies detailing the direct titrimetric estimation of D-Sorbitol using Chloramine-T are not as prevalent as for other compounds, the principle of its determination can be inferred from the known reactivity of Chloramine-T with other polyols and aldoses. nih.govresearchgate.net D-Sorbitol, a sugar alcohol, can be oxidized by Chloramine-T.
The proposed method would involve the oxidation of the hydroxyl groups of the D-Sorbitol molecule. An excess of a standard solution of Chloramine-T would be added to the D-Sorbitol sample in an appropriate reaction medium. After allowing the oxidation to go to completion, the unreacted Chloramine-T would be determined by iodometric back-titration. The amount of D-Sorbitol can then be calculated based on the stoichiometry of the oxidation reaction.
Table 6: Proposed Iodometric Method for D-Sorbitol Estimation
| Step | Description |
| 1. Reaction | D-Sorbitol is oxidized by a known excess of Chloramine-T solution in an acidic medium. |
| 2. Quenching | Potassium iodide is added to react with the unreacted Chloramine-T, liberating iodine. |
| 3. Titration | The liberated iodine is titrated with a standard solution of sodium thiosulfate. |
| 4. Calculation | The amount of D-Sorbitol is determined from the amount of Chloramine-T consumed. |
Detection and Identification of Ions and Halogens
This compound is instrumental in the qualitative and quantitative determination of various inorganic species, including halogens and transition metal ions.
This compound is utilized in the spectrophotometric determination of bromide ions. This method is based on the oxidation of bromide to bromine by Chloramine-T in an acidic medium. The liberated bromine then reacts with a chromogenic reagent, such as phenol red, to produce a colored compound that can be quantified using a spectrophotometer. The intensity of the color is directly proportional to the concentration of bromide in the sample.
Research has focused on optimizing this method to enhance its precision and minimize interferences. A significant challenge has been the interference from chloride and ammonia. However, studies have shown that adjusting the ratio of Chloramine-T to phenol red to 1.5 can effectively eliminate these interferences and improve the reproducibility of the results. nii.ac.jpub.ac.id This modified procedure has demonstrated good precision, with a relative standard deviation of approximately 1.7% at a bromide concentration of 30 µM. nii.ac.jp
Table 1: Optimized Conditions for Spectrophotometric Determination of Bromide using Chloramine-T
| Parameter | Optimized Value/Condition |
| Reagent Ratio | 1.5 (Chloramine-T to Phenol Red) |
| pH | 4.5 - 4.7 |
| Wavelength for Absorbance Measurement | 590 nm |
| Precision (RSD) | ~1.7% at 30 µM Bromide |
This compound's oxidizing capabilities are also employed in the determination of various transition metal ions. The methods often involve redox titrations where Chloramine-T acts as the titrant.
For the determination of Antimony (III) , a photometric titration method has been developed. nii.ac.jp In an acidic solution containing bromide, Chloramine-T oxidizes bromide to bromine, which in turn oxidizes Sb(III) to Sb(V). The endpoint of the titration is detected spectrophotometrically by monitoring the absorbance of the tribromide ion, which forms after all the Sb(III) has been oxidized. nii.ac.jp
In the case of Iron (II) , its reaction with Chloramine-T involves the oxidation of Fe(II) to Fe(III). nih.gov However, it has been observed that when a large excess of Chloramine-T is used at a pH between 2.56 and 5.6, the consumption of the oxidant exceeds the stoichiometric amount required. nih.gov This phenomenon is attributed to the formation of free radicals during the reaction. nih.gov
While specific, detailed methods for the direct determination of Co, Cr, Hg, Mn, and Ni using Chloramine-T as the primary reagent were not extensively detailed in the provided search context, the principle of redox titration can be applied. In such titrations, Chloramine-T would oxidize the lower oxidation state of the metal ion to a higher one. The endpoint can be determined potentiometrically or with a suitable indicator.
Electrochemical Characterization and Analytical Applications
The electrochemical properties of this compound, particularly its redox potential, are fundamental to its application in analytical chemistry.
The Chloramine-T–sulfonamide system exhibits a defined redox potential that is dependent on the pH of the solution. acs.org As the pH increases, the oxidation potential of Chloramine-T decreases. acs.org This characteristic is significant in its application as an oxidizing titrant, as the oxidizing strength can be modulated by adjusting the pH.
The redox potential of Chloramine-T is a key factor in its ability to oxidize a wide range of substances. For instance, in titrimetric methods, it is used to liberate iodine from iodide solutions, which can then be quantified. nih.gov The potential must be sufficient to drive the oxidation of the analyte to completion for accurate quantitative analysis. In comparison to other chlorine-based disinfectants, chloramines generally have a lower oxidation potential than chlorine. acs.org
Chromatographic Separation and Detection Methods
Liquid chromatography is a powerful technique for the analysis of Chloramine-T and its related compounds, providing separation and quantification capabilities.
A robust liquid chromatographic (LC) method has been developed for the simultaneous analysis of Chloramine-T and its primary degradation product, p-toluenesulfonamide (B41071). nih.govmedchemexpress.comnih.gov This method is crucial for monitoring the stability of Chloramine-T solutions and for residue analysis in various matrices, such as water. nih.govmedchemexpress.comnih.gov
The analysis is typically performed using a reversed-phase C18 column with ion suppression. nih.govmedchemexpress.comnih.gov A mobile phase consisting of a phosphate (B84403) buffer at pH 3 and acetonitrile (B52724) is commonly used. nih.govmedchemexpress.comnih.gov Detection is achieved using a UV spectrophotometer at a wavelength of 229 nm. nih.govmedchemexpress.comnih.gov
This LC method has been validated and shown to have good linearity, recovery, and sensitivity. The method is linear for Chloramine-T concentrations up to 40 mg/L. nih.govmedchemexpress.comnih.gov Mean recoveries for fortified water samples are typically around 96.4% for Chloramine-T and 95.3% for p-toluenesulfonamide. nih.govmedchemexpress.comnih.gov The limits of detection are in the low mg/L to µg/L range, demonstrating the method's suitability for trace analysis. nih.govmedchemexpress.comnih.gov
Table 2: Parameters for Liquid Chromatographic Analysis of Chloramine-T and p-Toluenesulfonamide
| Parameter | Specification |
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Phosphate buffer (pH 3) - Acetonitrile |
| Detection | UV spectrophotometer at 229 nm |
| Linearity | Up to 40 mg/L |
| Mean Recovery (Chloramine-T) | 96.4 ± 6.1% |
| Mean Recovery (p-TSA) | 95.3 ± 4.6% |
| Limit of Detection (Chloramine-T) | 0.01 mg/L |
| Limit of Detection (p-TSA) | 0.001 mg/L |
Spectroscopic Methodologies for Analysis (e.g., UV/Vis)
This compound is a versatile reagent in analytical chemistry, particularly within the domain of UV-Visible (UV/Vis) spectrophotometry. Its utility stems from its strong oxidizing properties, which enable a variety of determination methods. These methodologies can be broadly categorized into indirect and direct spectrophotometric analysis.
Indirect Spectrophotometric Methods
The most prevalent application of Chloramine-T in UV/Vis spectroscopy is as an oxidizing agent in indirect determination methods. In these assays, Chloramine-T is typically used to react with a non-absorbing analyte to produce a colored, light-absorbing product that can be quantified. Alternatively, a known excess of Chloramine-T is added to the analyte. After the primary reaction is complete, the residual, unreacted Chloramine-T is reacted with a chromogenic agent (a dye). The decrease in the color intensity of the dye, which is proportional to the concentration of the analyte, is then measured.
These indirect methods are widely employed for the quantification of various pharmaceutical compounds. The reaction often involves the oxidation of the drug substance, followed by a coupling reaction that produces a stable, colored complex. For instance, a method for the determination of verapamil (B1683045) hydrochloride involves its oxidation with Chloramine-T in a hydrochloric acid medium, which yields a yellow-colored compound with a maximum absorbance (λmax) at 425 nm. nih.gov Similarly, tetracycline (B611298) and doxycycline (B596269) can be determined after oxidation with Chloramine-T in an alkaline medium, producing red-colored products with λmax values of 535 nm and 525 nm, respectively. scielo.brscielo.br
Another common indirect approach involves reacting the excess Chloramine-T with a dye. For the analysis of mesna, the drug is oxidized with an excess of Chloramine-T in an acidic solution. The remaining oxidant then bleaches methylene (B1212753) blue, and the decrease in absorbance of the dye is measured at 664 nm. rroij.com A similar principle is used for determining drugs like gemifloxacin (B1671427) and tramadol, where the residual Chloramine-T reacts with indigo (B80030) caramine dye, and the absorbance is measured at 608 nm. alliedacademies.org
The following table summarizes the parameters for the indirect spectrophotometric determination of various analytes using Chloramine-T.
| Analyte | Reagent System | Wavelength (λmax) | Linearity Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Verapamil Hydrochloride | Chloramine-T (oxidant) | 425 nm | 0-340 µg/mL | 2 x 10³ |
| Mesna | Chloramine-T / Methylene Blue | 664 nm | 0.1-2.0 ppm | 7.832 x 10⁴ |
| Tetracycline | Chloramine-T (oxidant) | 535 nm | 6.62 x 10⁻⁵ - 7.72 x 10⁻⁴ mol/L | Not Specified |
| Doxycycline | Chloramine-T (oxidant) | 525 nm | 5.37 x 10⁻⁵ - 7.16 x 10⁻⁴ mol/L | Not Specified |
| Gemifloxacin | Chloramine-T / Indigo Carmine | 608 nm | 3.0-6.5 µg/mL | Not Specified |
| Phenyl ephrine HCl | Chloramine-T / Indigo Carmine | 608 nm | 2.5-5.01 µg/mL | Not Specified |
| Tramadol | Chloramine-T / Indigo Carmine | 608 nm | 2.0-7.5 µg/mL | Not Specified |
This data is compiled from multiple research findings. nih.govscielo.brscielo.brrroij.comalliedacademies.org
Direct Spectrophotometric Methods
While less common, direct analysis involving the intrinsic UV absorbance of Chloramine-T is also utilized. Chloramine-T itself exhibits UV absorbance, which can be used for its direct quantification or for monitoring reactions where it is consumed or produced. A liquid chromatographic method has been developed for the direct, simultaneous analysis of Chloramine-T and its primary degradation product, p-toluenesulfonamide, in water, using a UV detection wavelength of 229 nm. scispace.com
In biochemical analysis, Chloramine-T is used as a standard for the quantification of advanced oxidation protein products (AOPPs). The assay is based on the reaction of AOPPs with potassium iodide, and the absorbance is measured at 340 nm. The concentration of AOPPs is then expressed in micromoles per liter of Chloramine-T equivalents, as the absorbance of Chloramine-T at this wavelength is linear within a defined range. pubcompare.ai
The table below outlines examples of direct analytical applications of Chloramine-T using UV/Vis spectroscopy.
| Application | Principle | Wavelength (λmax) |
| Quantification in Water | Direct UV detection via Liquid Chromatography | 229 nm |
| AOPP Assay Standard | Direct absorbance measurement for calibration | 340 nm |
This data is based on published analytical methods. scispace.compubcompare.ai
Environmental Chemical Processes Involving Chloramine T Hydrate
Chemical Fate and Transformations in Aqueous Environments
Chloramine-T hydrate (B1144303), the trihydrate form of sodium N-chloro-p-toluenesulfonamide, undergoes several transformations when dissolved in water. Its stability and the resulting chemical species are highly dependent on the pH and temperature of the aqueous solution.
In aqueous solutions, Chloramine-T hydrate can hydrolyze, dissociate, and undergo disproportionation, leading to the formation of multiple chemical species. nih.gov These include hypochlorous acid (HOCl), hypochlorite (B82951) (OCl⁻), p-toluenesulfonamide (B41071) (p-TSA), and various N-chlorinated p-toluenesulfonamide species. nih.govpatsnap.com The primary degradation product of Chloramine-T in water is p-toluenesulfonamide (p-TSA). scispace.com
The stability of Chloramine-T in aqueous solutions is significantly influenced by pH. nih.gov In strongly alkaline environments, its solutions are quite stable, even at elevated temperatures up to 60°C. nih.gov Conversely, in acidic conditions, particularly in the presence of hydrochloric acid, it can decompose, leading to a loss in oxidative capacity due to the oxidation of chloride to chlorine. nih.gov A notable loss in oxidative strength is also observed in the pH range of 2.65 to 5.65, peaking at pH 4.7, which is attributed to side reactions during the partial disproportionation of monochloramine-T to dichloramine-T and p-toluenesulfonamide. nih.gov
Temperature also plays a crucial role in the stability of aqueous Chloramine-T solutions. The compound is stable at temperatures below 60°C but decomposes slowly in aqueous solutions at temperatures exceeding 70°C. optitemp.com For long-term stability, a 1% solution is over 90% stable for many months if kept from direct sunlight and at moderate temperatures. optitemp.com
The following table summarizes the key factors influencing the chemical fate of this compound in aqueous environments:
| Factor | Effect on this compound in Aqueous Solution |
| pH | - Alkaline (pH > 7): High stability. nih.gov The primary species is the N-chloro-p-toluenesulfonamide anion (R-NCl⁻). nih.gov - Acidic (pH < 3): Less stable, especially with HCl. nih.gov Formation of R-NHCl and R-NCl₂. nih.gov - pH 2.65-5.65: Reproducible loss in oxidative titre, maximal at pH 4.7. nih.gov |
| Temperature | - < 60°C: Stable. optitemp.com - > 70°C: Slow decomposition. optitemp.com |
| Light | - Direct Sunlight: Can contribute to degradation. Solutions are more stable when protected from light. optitemp.com |
Role in Water Treatment Processes (Chemical Aspects)
This compound serves as a source of active chlorine and is utilized in water treatment primarily as a disinfectant and biocide. organic-chemistry.org Its chemical behavior in water treatment is governed by its ability to release hypochlorous acid (HOCl) upon hydrolysis. patsnap.com
The disinfection efficacy of Chloramine-T is attributed to the oxidizing properties of the N-chlorinated toluenesulfonamide species and, to a lesser extent, the "free chlorine" (HOCl and OCl⁻) that is formed. nih.gov The concentration of free chlorine is generally very low. nih.gov The primary mode of action involves the transfer of a chlorine atom to various organic and inorganic molecules, leading to the inactivation of microorganisms. patsnap.com
Unlike sodium hypochlorite, aqueous solutions of Chloramine-T are slightly basic, typically with a pH around 8.5. wikipedia.org This characteristic, along with its slower release of chlorine, makes it a milder and more stable disinfecting agent compared to hypochlorites. talasonline.com This stability allows for a longer-lasting disinfectant residual in water distribution systems.
The key chemical reactions of Chloramine-T in water treatment include:
Hydrolysis: C₇H₇ClNO₂SNa + H₂O ⇌ C₇H₈NO₂S + NaOCl
Formation of Hypochlorous Acid: NaOCl + H₂O ⇌ HOCl + NaOH
The sulfonamide moiety (p-toluenesulfonamide) resulting from the hydrolysis of Chloramine-T can also contribute to its biocidal properties by inhibiting bacterial growth due to its structural similarity to para-aminobenzoic acid, a bacterial metabolite. organic-chemistry.org
Advanced Oxidation Processes (AOPs) Utilizing this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While less common than chlorine or hydrogen peroxide, this compound can be used in certain AOPs.
When aqueous solutions of Chloramine-T are subjected to ultraviolet (UV) irradiation, the compound undergoes photolysis, leading to the generation of reactive species that can degrade recalcitrant organic pollutants. The primary mechanism involves the cleavage of the nitrogen-chlorine (N-Cl) bond upon absorption of UV photons.
The fundamental reaction is the photodecomposition of the N-chloro-p-toluenesulfonamide anion to form a p-toluenesulfonamide radical and a chlorine radical (Cl•).
The chlorine radical (Cl•) generated from the photolysis of Chloramine-T is a highly reactive species. It can initiate a series of reactions with water molecules and other components in the solution to form a variety of secondary reactive chlorine species (RCS). These RCS, including the dichloride radical anion (Cl₂•‾), chlorine monoxide radical (ClO•), and the hydroperoxyl/chloride radical (ClOH•‾), are strong oxidizing agents that contribute to the degradation of pollutants.
The generation of these species can be represented by the following simplified reactions:
Cl• + Cl⁻ ⇌ Cl₂•‾
Cl• + H₂O ⇌ •OH + H⁺ + Cl⁻
•OH + Cl⁻ ⇌ ClOH•‾
These reactive chlorine species, along with hydroxyl radicals, are the primary agents responsible for the oxidation of organic contaminants in UV/Chloramine-T systems.
The efficacy of AOPs involving Chloramine-T can be enhanced by the addition of other oxidants like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻).
With Hydrogen Peroxide: The addition of H₂O₂ to a UV/Chloramine-T system can increase the generation of hydroxyl radicals, a more powerful and less selective oxidant than reactive chlorine species. The photolysis of H₂O₂ generates additional •OH, thereby accelerating the degradation of pollutants.
With Persulfate: When persulfate is activated by UV light, it forms sulfate (B86663) radicals (SO₄•⁻), which are also potent oxidizing agents. In a combined UV/Chloramine-T/Persulfate system, both reactive chlorine species and sulfate radicals would contribute to the oxidation of contaminants, potentially leading to synergistic degradation effects.
Formation of Disinfection By-products (DBPs) Precursors
While Chloramine-T is used for disinfection, its reaction with natural organic matter (NOM) present in water can lead to the formation of disinfection by-products (DBPs), some of which are of health concern. The p-toluenesulfonamide moiety of the Chloramine-T molecule itself can act as a precursor to certain DBPs.
A significant concern is the potential formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. The nitrogen atom in the p-toluenesulfonamide structure can potentially contribute to the formation of nitrosamines in the presence of suitable precursors in the water.
The formation of DBPs is a complex process influenced by water quality parameters such as the concentration and character of NOM, temperature, pH, and the disinfectant dose. Research into the specific DBP formation pathways from Chloramine-T is ongoing to better understand and mitigate these risks in water treatment applications.
Mechanisms of N-Nitrosodimethylamine (NDMA) Formation
The formation of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, during chloramination processes is a significant environmental concern. The reaction pathways involving chloramines and organic nitrogen precursors are complex and depend on the specific chloramine (B81541) species present and the nature of the precursor.
While Chloramine-T itself is an organic chloramine, its actions in water are primarily mediated by the inorganic chloramine species it generates. The mechanisms of NDMA formation are thus closely linked to the reactions of monochloramine (NH₂Cl) and dichloramine (NHCl₂).
Role of Dichloramine vs. Monochloramine: Research indicates that dichloramine is a more critical reactant than monochloramine for NDMA formation from various amine precursors. researchgate.netacs.org Studies using precursors like dimethylamine (B145610) (DMA), trimethylamine (B31210) (TMA), and others showed that when the formation of dichloramine was suppressed, NDMA formation was drastically reduced (~0%). researchgate.netnih.gov However, some precursors, such as ranitidine, can still form NDMA with monochloramine, albeit at slower rates. nih.govresearchgate.net The highest yields of NDMA are observed at pH ranges where dichloramine and deprotonated amine precursors coexist. nih.govresearchgate.net
Proposed Formation Pathways: Two main pathways have been proposed for NDMA formation during chloramination:
Unsymmetrical Dimethylhydrazine (UDMH) Pathway: This mechanism involves the nucleophilic substitution reaction between a chloramine species and an amine precursor, like DMA, to form an unsymmetrical dimethylhydrazine (UDMH) intermediate. This UDMH intermediate is then rapidly oxidized by another chloramine molecule or dissolved oxygen to form NDMA. researchgate.net
Chlorinated UDMH Pathway: A revised pathway suggests that dichloramine reacts with secondary amine precursors to form a chlorinated UDMH intermediate (UDMH-Cl). acs.org This intermediate is then oxidized, primarily by dissolved oxygen, to yield NDMA. This pathway helps explain the critical role of both dichloramine and dissolved oxygen in enhancing NDMA formation. acs.orgcore.ac.uk
A computational study using density functional theory (DFT) proposed a four-step pathway for NDMA formation from tertiary amines:
Nucleophilic substitution by chloramine.
Oxidation.
Dehydration.
Nitrosation (the rate-limiting step). nih.govsemanticscholar.org
The molar yield of NDMA is highly dependent on the precursor. While DMA has a molar yield of up to 3%, certain pharmaceuticals with N,N-dimethyl-α-arylamine structures can have yields as high as 90%. koreascience.kr
Table 1: Molar NDMA Yields from Various Precursors during Chloramination
Chemical Pathways to Chloral (B1216628) Hydrate Formation
Chloral hydrate (trichloroacetaldehyde monohydrate) is another disinfection byproduct that can be formed in water treated with chlorine-releasing compounds like Chloramine-T. nih.gov The formation of chloral hydrate is not a direct reaction with Chloramine-T itself, but rather with the active chlorine species it produces in water.
When dissolved in water, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide. patsnap.com This hypochlorous acid is the primary agent responsible for the subsequent reactions that lead to chloral hydrate formation.
The primary mechanisms for chloral hydrate formation involve the reaction of this free chlorine (from HOCl) with natural organic matter (NOM) present in the water. researchgate.netiwaponline.com Two main types of precursors have been identified:
Reaction with Amino Acids: The chlorination of certain amino acids present in water can lead to the formation of chloral hydrate. researchgate.netiwaponline.comnih.gov
Reaction with Aldehydes: Natural organic material can be oxidized to form aldehydes. The subsequent chlorination of these aldehydes, particularly acetaldehyde, is a known pathway to produce chloral, which then rapidly hydrates in the aqueous environment to form chloral hydrate. nih.govresearchgate.netiwaponline.comwikipedia.org
Hydrolysis: Chloramine-T + H₂O → p-Toluenesulfonamide + HOCl (Hypochlorous acid)
Chlorination of Precursors: HOCl + Organic Precursors (e.g., amino acids, acetaldehyde) → Trichloroacetaldehyde (Chloral)
Hydration: Trichloroacetaldehyde + H₂O ⇌ Chloral Hydrate
The use of chloramine is generally associated with the formation of chloral hydrate, and pre-ozonation before chloramination can sometimes enhance its formation. nih.gov
Degradation Pathways of this compound in Environmental Matrices
The environmental fate of this compound is primarily governed by its degradation in aqueous solutions. The compound itself is a salt that can undergo degradation upon exposure to the atmosphere over the long term. wikipedia.org
The principal degradation pathways include:
Hydrolysis: The most significant degradation pathway for Chloramine-T in water is hydrolysis. It reacts with water to release its active chlorine in the form of hypochlorous acid (HOCl), leaving the stable organic sulfonamide, p-toluenesulfonamide (PTS), as the main degradation product. patsnap.comsapub.org This reaction is fundamental to its function as a disinfectant and oxidant.
CH₃C₆H₄SO₂NClNa + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + NaOCl
The resulting sodium hypochlorite exists in equilibrium with hypochlorous acid.
Reaction with Acids: Chloramine-T reacts with acids to release toxic chlorine gas (Cl₂), representing another degradation pathway. wikipedia.org
Photodegradation: The degradation of Chloramine-T can be influenced by UV irradiation. Studies have shown that its degradation is pH-dependent, with photocatalytic processes being used to enhance its removal from water. researchgate.net
Reaction with Other Environmental Species: As a strong oxidant, Chloramine-T can be consumed through reactions with various reducing agents and organic compounds present in the environment. wikipedia.org For example, it can react with hydrogen peroxide, with the reaction rate being dependent on temperature and the specific chloramine species involved. nih.gov It can also engage in direct chlorine transfer reactions with other amines. nih.gov
The primary and most stable organic byproduct of Chloramine-T degradation in environmental matrices is p-toluenesulfonamide.
Table of Compounds
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic molecular structure and electronic properties of Chloramine-T hydrate (B1144303). These studies typically involve optimizing the molecular geometry to determine stable configurations, bond lengths, and bond angles. Analysis of electron density distribution, including Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provides insights into charge localization and the nature of chemical bonds within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key parameters derived from these calculations. The HOMO represents the outermost electrons available for donation, while the LUMO signifies the lowest energy orbital available to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's reactivity and stability; a smaller gap generally correlates with higher reactivity researchgate.netmdpi.com. For Chloramine-T, these electronic properties are foundational to understanding its electrophilic nature and its capacity to act as an oxidizing agent. Studies on related compounds or analogs often report these parameters, providing a basis for comparative analysis researchgate.netnih.govtandfonline.comresearchgate.net.
Illustrative Data Table: Electronic Properties (Hypothetical based on common DFT outputs for similar compounds)
| Property | Value (eV) | Description |
| HOMO Energy | -X.XX | Energy of the Highest Occupied Molecular Orbital, indicating electron donating ability. |
| LUMO Energy | -Y.YY | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron accepting ability. |
| HOMO-LUMO Gap | Z.ZZ | Energy difference between HOMO and LUMO, indicative of reactivity and kinetic stability. |
| Electronegativity | A.AA | Measure of the tendency of a molecule to attract electrons. |
| Chemical Hardness | B.BB | Resistance to deformation of the electron cloud; related to the HOMO-LUMO gap. |
| Chemical Softness | C.CC | Inverse of chemical hardness; indicates the ease with which the electron cloud can be deformed. |
Note: Specific values for Chloramine-T hydrate would require dedicated computational studies.
Modeling of Reaction Pathways and Transition States
Modeling reaction pathways and transition states is crucial for understanding the mechanistic details of how this compound participates in chemical transformations. Computational methods, often employing DFT, can map out the energy landscape of a reaction, identifying stable intermediates, transition states, and the activation energies associated with each step.
Chloramine-T is known to act as a source of electrophilic chlorine, often via the release of hypochlorous acid (HOCl) in aqueous solutions patsnap.comnih.gov. Computational studies can model the hydrolysis of Chloramine-T to HOCl and p-toluenesulfonamide (B41071), as well as the subsequent reactions of HOCl with various substrates. For instance, in amination reactions catalyzed by copper(I), mechanistic studies suggest a concerted insertion of an electrophilic nitrenoid into a C-H bond as a rate-determining step nih.gov. Theoretical investigations can also explore pathways involving direct transfer of chlorine or the formation of reactive intermediates like N-chloro species unishivaji.ac.inresearchgate.net.
The identification of transition states, which represent the highest energy points along a reaction coordinate, allows for the calculation of activation barriers. These barriers directly influence reaction rates and can be correlated with experimental kinetic data rsc.orgacs.org. For example, studies might investigate the transition state for the oxidation of sulfur-containing amino acids like methionine, a known target of Chloramine-T nih.govnih.gov.
Prediction of Reactivity and Selectivity in Organic Transformations
The predictive power of computational chemistry is particularly valuable for understanding and forecasting the reactivity and selectivity of this compound in organic synthesis. By analyzing electronic properties and reaction pathways, theoretical studies can explain why Chloramine-T might favor certain functional groups or reaction sites over others.
The HOMO-LUMO interactions, as well as molecular electrostatic potential (MEP) maps, can predict sites of electrophilic or nucleophilic attack. For example, electron-rich sites in a substrate are more likely to interact with the electrophilic chlorine of Chloramine-T. Computational studies have shown that electron-donating groups on analogs of Chloramine-T can increase the electron density on the nitrene nitrogen, thereby enhancing efficiency in certain reactions nih.gov. Similarly, the HOMO-LUMO gap of the substrate and the reagent plays a role in determining reaction feasibility and rate researchgate.netmdpi.com.
Selectivity, whether it be chemo-, regio-, or stereoselectivity, can often be rationalized by examining the relative energies of competing transition states. For instance, in catalytic amination reactions, computational modeling can reveal how catalyst design or substrate features influence the preferred reaction pathway, leading to higher yields of desired products acs.orgibs.re.kracs.org. The comparison of activation energies for different reaction channels provides a theoretical basis for predicting the most probable outcome of a reaction involving this compound masterorganicchemistry.com.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is extensively applied to study molecules like this compound. DFT methods, such as the B3LYP functional, combined with various basis sets (e.g., 6-311+G(d,p), aug-cc-pVDZ), are widely used to calculate molecular geometries, electronic structures, and reaction energies researchgate.nettandfonline.comresearchgate.netbohrium.com.
DFT calculations enable the determination of a wide range of chemical reactivity descriptors, including ionization potential, electron affinity, chemical hardness, softness, electronegativity, and electrophilicity index researchgate.nettandfonline.com. These descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's inherent reactivity and stability. For example, a high electrophilicity index suggests a strong tendency to accept electrons, consistent with Chloramine-T's role as an oxidant and chlorinating agent.
Furthermore, DFT is employed to model reaction mechanisms, optimize transition states, and calculate activation barriers, as discussed in Section 7.2. Time-Dependent DFT (TD-DFT) can be used to predict spectroscopic properties, such as UV-Vis absorption spectra, which can aid in experimental characterization tandfonline.com. The application of DFT in conjunction with other methods like Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) mapping provides a comprehensive theoretical framework for understanding the behavior of this compound in chemical processes researchgate.netnih.govtandfonline.combohrium.com.
Illustrative Data Table: Reactivity Descriptors (Hypothetical based on DFT studies of similar electrophilic reagents)
| Descriptor | Value (eV) | Significance for this compound |
| Ionization Potential | X.XX | Energy required to remove an electron; related to HOMO energy. |
| Electron Affinity | Y.YY | Energy released when an electron is added; related to LUMO energy. |
| Electrophilicity Index | Z.ZZ | Measure of a molecule's ability to accept electrons, indicating its electrophilic character. |
| Chemical Potential | -A.AA | Average potential of electrons in a molecule; related to electronegativity. |
| Global Hardness | B.BB | Resistance to electron transfer; higher hardness indicates greater stability. |
| Global Softness | C.CC | Ease of electron transfer; higher softness indicates greater reactivity. |
Note: Specific values would depend on the computational method and basis set used for this compound.
List of Compounds Mentioned:
Chloramine-T
this compound
Sodium N-chloro-p-toluenesulfonamide
Hypochlorous acid (HOCl)
p-Toluenesulfonamide
Methionine
Lysine
Cysteine
Copper(I) chloride
Tyrosine
Sodium hypochlorite (B82951)
Sulfur
Mustard gas
Iodide ion
Iodine monochloride (ICl)
Nitrene
Nitrenoid
Nitrogen anion
Halonium cation
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies with Enhanced Selectivity and Efficiency
Research into the synthesis and application of Chloramine-T hydrate (B1144303) is increasingly driven by principles of green chemistry, emphasizing efficiency, reduced waste, and milder reaction conditions. Efforts are being made to develop more selective and high-yielding synthetic protocols, both for the preparation of Chloramine-T hydrate itself and for its use as a reagent in various organic transformations.
One area of advancement includes the development of solvent-free or reduced-solvent methodologies. For instance, the chlorination of imidazoheterocycles has been achieved using Chloramine-T in neat conditions, yielding desired products with high efficiency and selectivity, aligning with sustainable synthesis practices acs.org. Similarly, the use of phase-transfer catalysts in conjunction with Chloramine-T-iodine systems has enabled solvent-free aziridination of alkenes, demonstrating the potential for greener reaction pathways researchgate.net.
Furthermore, the exploration of alternative reagent forms or reaction media is ongoing. While this compound is widely used due to its water tolerance, research suggests that anhydrous forms of reagents can sometimes outperform their hydrated counterparts, potentially leading to higher yields and fewer side products in specific synthetic applications organic-chemistry.org.
Table 8.1.1: Emerging Synthetic Methodologies Utilizing this compound
| Methodology/Reagent System | Reaction Type | Yield (%) | Selectivity | Key Innovation/Advantage | Reference |
| Chloramine-T + Acetyl Chloride (AcCl) | Acylation | 96 | N/A | Efficient, alternative method for acylation | dergipark.org.tr |
| Chloramine-T-I₂ / Phase-Transfer Catalyst | Solvent-free Aziridination | Good to excellent | N/A | Green chemistry, phase-transfer catalysis | researchgate.net |
| Chloramine-T (neat) | Chlorination of Imidazoheterocycles | 95-98 | C-3 specific | Solvent-free, Green chemistry principles | acs.org |
| This compound + Cu(I)Cl | C-H Amination of Ethers | Facile | N/A | Direct amination via C-H activation | capes.gov.brnih.gov |
| Chloramine-T trihydrate + Sulfilimines | Pyrrole Synthesis | N/A | N/A | One-pot, electrocyclization/ring-contraction | sigmaaldrich.com |
Innovations in Analytical Chemistry for Trace Analysis and Mechanistic Elucidation
The analytical utility of Chloramine-T remains a significant area of research, with a focus on developing sensitive methods for its detection and quantification, as well as employing advanced techniques to elucidate its reaction mechanisms. Understanding the precise behavior and transformation of Chloramine-T is crucial for optimizing its applications and for environmental monitoring.
Liquid chromatography (LC) coupled with UV detection has been refined for the simultaneous analysis of Chloramine-T and its primary degradation product, p-toluenesulfonamide (B41071) (p-TSA). Such methods offer improved detection limits, enabling the monitoring of Chloramine-T concentrations in various matrices, including water samples science.gov. Research is also exploring the use of ion-selective electrodes for direct detection and quantification, offering potential for real-time monitoring researchgate.net.
Mechanistic studies continue to advance, utilizing kinetic analysis and spectroscopic methods to understand the intricate pathways by which Chloramine-T participates in oxidation and chlorination reactions. These studies often involve investigating the role of various species formed in solution, such as hypochlorous acid (HOCl), and their interactions with different substrates researchgate.netpatsnap.com.
Table 8.2.1: Innovations in Analytical Techniques for Chloramine-T
| Analytical Technique | Application Area | Key Finding/Advancement | Detection Limit (example) | Reference |
| LC-UV | Trace analysis, Degradation monitoring | Simultaneous analysis of Chloramine-T and p-TSA | 0.01 mg/L (Chloramine-T) | science.gov |
| Ion-selective electrodes | Direct detection/quantification | Determination of dissociation constant | N/A | researchgate.net |
| Kinetic Studies | Mechanistic elucidation | Proposed reaction mechanisms, stoichiometry, rate laws | N/A | researchgate.net |
Advanced Strategies for Environmental Remediation and By-product Mitigation
As Chloramine-T is utilized in various applications, including water treatment and as a disinfectant, research into its environmental fate, degradation, and the mitigation of any associated by-products is gaining importance. While conventional oxidants like chlorine and chloramine (B81541) are noted as ineffective for certain recalcitrant pollutants (e.g., 1,4-dioxane), advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals are being explored for broader environmental remediation itrcweb.org.
Strategies for managing chemical contaminants in water often involve advanced oxidation processes such as UV/H₂O₂ or ozonation, which can mineralize organic matter and reduce the formation of disinfection by-products (DBPs) mdpi.com. While not directly focused on Chloramine-T degradation, these approaches highlight the trend towards more potent oxidative methods for environmental cleanup.
Emerging research also points towards the use of advanced materials for environmental applications. For instance, nanocomposites, such as carbon-dot-loaded Co(x)Ni(1-x)Fe(2)O(4) on SiO₂/TiO₂, are being investigated for their enhanced photocatalytic and antimicrobial potential in wastewater treatment, suggesting future avenues for the degradation of various chemical contaminants sigmaaldrich.com. Furthermore, electrocatalytic redox processes are being developed for the destructive remediation of halogenated organic pollutants, underscoring the need for improved analytical detection methods and novel catalysts in this field rsc.org.
Table 8.3.1: Advanced Strategies for Environmental Remediation
| Remediation Strategy | Target | Efficacy/Outcome | Key Aspects/By-products | Reference |
| AOPs (e.g., UV/H₂O₂, Ozone) | Recalcitrant organics (e.g., 1,4-dioxane) | Effective for hydroxyl radical generation | Minimizes chemical use, sludge production | itrcweb.orgmdpi.com |
| Nanocomposite Photocatalysis | Wastewater treatment | Enhanced photocatalytic and antimicrobial potential | Potential for degradation of various contaminants | sigmaaldrich.com |
| Electrocatalytic Redox Processes | Halogenated organic pollutants | Destructive remediation | Need for improved analysis, development of new catalysts | rsc.org |
Exploration of New Catalytic Systems for this compound Mediated Reactions
This compound serves as a versatile reagent in numerous organic transformations, often acting as a source of electrophilic chlorine or a nitrogen atom. Recent research is focused on integrating Chloramine-T with novel catalytic systems to achieve unprecedented reactivity, selectivity, and efficiency.
Significant progress has been made in catalytic aziridination reactions. N-bromoamides have been shown to effectively catalyze the aziridination of olefins using Chloramine-T as the nitrogen source under mild, ambient conditions researchgate.net. Furthermore, Chloramine-T in combination with iodine or phase-transfer catalysts has been employed for solvent-free aziridination, offering greener synthetic routes researchgate.net. The development of catalytic systems for C-H amination is also an active area, with copper(I) catalysts facilitating the amination of ethers using this compound as a nitrene source capes.gov.brnih.gov.
Beyond aziridination and amination, Chloramine-T is being explored in conjunction with other catalytic approaches. For instance, its use in one-pot syntheses, such as the formation of pyrroles via sulfilimines, highlights its utility in complex transformations sigmaaldrich.com. These advancements underscore the potential for Chloramine-T to participate in a wider array of catalytically driven reactions, pushing the boundaries of synthetic organic chemistry.
Table 8.4.1: Emerging Catalytic Systems Utilizing this compound
| Reaction Type | Catalyst System | Chloramine-T Role | Yield (%) | Selectivity | Key Innovation | Reference |
| Aziridination | N-bromoamides | Nitrogen source | Good to excellent | N/A | Catalytic, ambient conditions | researchgate.net |
| Aziridination | Chloramine-T/Iodine + Phase-Transfer Catalyst | Nitrogen source | Good | Trans-stereospecific | Solvent-free, catalyzed aziridination | researchgate.net |
| C-H Amination of Ethers | Copper(I) Chloride (CuCl) | Nitrene source | Facile | N/A | Direct amination via C-H activation | capes.gov.brnih.gov |
| Pyrrole Synthesis | Sulfilimines | N-source/Oxidant | N/A | N/A | One-pot, electrocyclization/ring-contraction | sigmaaldrich.com |
| Intramolecular Oxidative N–N Bond Formation | N/A (Chloramine-T mediated) | Oxidant | N/A | N/A | Oxidative N-N bond formation | mdpi.com |
Compound List:
this compound
Hypochlorous acid (HOCl)
p-Toluenesulfonamide (p-TSA)
Iodine (I₂)
Ammonia (B1221849) (NH₃)
Nitrite
Thiosemicarbazide
Acetyl chloride (AcCl)
N-acetyl-4-methyl-benzenesulfonamide
Aziridines
Olefins
Imidazoheterocycles
Copper(I) chloride (CuCl)
N-bromoamides
Factor Xa inhibitors
1,2,4-Triazolo[1,5-a]pyridines
Sulfilimines
MIL-101(Cr)
Carbon-dot-loaded Co(x)Ni(1-x)Fe(2)O(4) nanocomposite
Q & A
Q. What are the critical physical and chemical properties of Chloramine-T hydrate relevant to experimental design?
this compound (C₇H₇ClNNaO₂S·3H₂O) is a white crystalline powder with a melting point of 167–170°C and pH 8–10 in aqueous solutions. It is highly soluble in water but decomposes above 130°C. Its stability in alkaline conditions makes it suitable for oxidation reactions, while its hygroscopic nature requires anhydrous storage .
Q. How should this compound be safely handled and stored in laboratory settings?
Safety protocols include using PPE (gloves, goggles) due to its corrosive (Skin Corr. 1B) and respiratory sensitizer (Resp. Sens. 1) hazards. Store in airtight containers away from light and moisture. Neutralize spills with sodium metabisulfite .
Q. What is the standardized method for preparing Chloramine-T stock solutions for total chlorine analysis?
Dissolve 4.00 g of Chloramine-T GR in 1 L distilled water to achieve ~1000 mg/L total chlorine. Verify concentration via iodometric titration (99–103% assay) and adjust pH to 8–10 for stability .
Advanced Research Questions
Q. How does this compound’s reactivity vary with pH in oxidation reactions?
In alkaline media, Chloramine-T acts as a strong electrophile, oxidizing aldehydes via enol anion intermediates. The rate law is first-order in Chloramine-T, aldehyde, and hydroxide ions. For example, benzaldehyde oxidation is slow due to its inability to enolize, unlike ketones or enolizable aldehydes .
Q. What is the optimal Chloramine-T concentration for radioiodination of peptides?
In ¹²⁵I-Zaleplon synthesis, 150 µg of Chloramine-T maximizes radiochemical yield (up to 95%). Excess (>250 µg) promotes oxidative side products (e.g., iodinated byproducts), reducing efficiency. Kinetic studies recommend incremental titration to avoid over-oxidation .
Q. How does Chloramine-T interact with microbial communities in aquatic research models?
At 10 ppm, Chloramine-T alters microbiota in catfish skin mucosa and aquarium water, reducing pathogenic bacteria (e.g., Aeromonas spp.) while sparing commensals. Post-treatment aeration and biofilter reactivation (e.g., Filter Bugs) restore ecological balance within 48 hours .
Q. What analytical methods validate Chloramine-T’s role in protein iodination for mass spectrometry?
Iodination protocols use Chloramine-T (oxidant), NaI (iodine source), and sodium metabisulfite (quencher). Post-reaction dialysis (MWCO 3500) removes unbound iodine. Electrospray MS confirms site-specific labeling, with photodissociation mapping tertiary protein structures .
Q. How do water quality parameters affect Chloramine-T toxicity in aquatic toxicology studies?
Toxicity increases 25-fold in soft, acidic water (pH <6) compared to alkaline conditions. For striped bass, LC₅₀ values correlate with chloride ion competition; hardness >200 ppm CaCO₃ mitigates toxicity by reducing bioavailability .
Methodological Notes
- Iodometric Assay : Standardize Chloramine-T solutions by titrating with sodium thiosulfate (0.1N) using starch indicator. Calculate active chlorine content as %Cl .
- AOPP Measurement : Calibrate advanced oxidation protein products (AOPP) with Chloramine-T equivalents (0–100 μM) at 340 nm. Linearity (R² >0.99) confirms assay validity in oxidative stress studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
